Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15821140
InChI: InChI=1S/C9H13F3N2O3/c1-2-17-7(15)6-5-13-3-4-14(6)8(16)9(10,11)12/h6,13H,2-5H2,1H3
SMILES:
Molecular Formula: C9H13F3N2O3
Molecular Weight: 254.21 g/mol

Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate

CAS No.:

Cat. No.: VC15821140

Molecular Formula: C9H13F3N2O3

Molecular Weight: 254.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate -

Specification

Molecular Formula C9H13F3N2O3
Molecular Weight 254.21 g/mol
IUPAC Name ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate
Standard InChI InChI=1S/C9H13F3N2O3/c1-2-17-7(15)6-5-13-3-4-14(6)8(16)9(10,11)12/h6,13H,2-5H2,1H3
Standard InChI Key CVTIKHYIIZIYGW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CNCCN1C(=O)C(F)(F)F

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

The compound features a six-membered piperazine ring, a saturated heterocycle with two nitrogen atoms at positions 1 and 4. The N1 position is substituted with a 2,2,2-trifluoroacetyl group (–COCF₃), while the C2 position contains an ethyl ester (–COOEt). This configuration introduces significant electronic and steric effects:

  • Trifluoroacetyl Group: The strong electron-withdrawing nature of the –CF₃ group polarizes the adjacent carbonyl, enhancing electrophilicity and stability against nucleophilic attack.

  • Ethyl Ester: Provides hydrolytic lability under basic conditions, enabling potential prodrug strategies in pharmaceutical design .

Table 1: Key Molecular Identifiers

PropertyValueSource
IUPAC Nameethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylateVulcanChem
Canonical SMILESCCOC(=O)C1CNCCN1C(=O)C(F)(F)FPubChem
InChI KeyCVTIKHYIIZIYGW-UHFFFAOYSA-NVulcanChem
XLogP31.2 (estimated)Calc.

Synthesis and Manufacturing

Laboratory-Scale Routes

Although no explicit protocols for this compound are documented, analogous piperazine derivatives suggest a multi-step approach:

Step 1: Piperazine-2-carboxylate Formation
Piperazine-2-carboxylic acid is esterified using ethanol under acidic catalysis (e.g., H₂SO₄), yielding ethyl piperazine-2-carboxylate .

Step 2: N1 Trifluoroacetylation
The free amine at N1 reacts with trifluoroacetic anhydride (TFAA) in dichloromethane, typically at 0–25°C. Triethylamine is added to scavenge HCl .

Reaction Scheme:
Ethyl piperazine-2-carboxylate+TFAAEt3N, DCMEthyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate\text{Ethyl piperazine-2-carboxylate} + \text{TFAA} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate}

Yield: ~70–85% (estimated from similar reactions) .

Industrial Considerations

Scale-up challenges include:

  • TFAA Handling: Requires strict temperature control (<30°C) to prevent exothermic decomposition.

  • Purification: Column chromatography on silica gel or recrystallization from ethyl acetate/hexane mixtures.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, chloroform). Poor aqueous solubility (<1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres at −20°C for >12 months. Susceptible to hydrolysis in alkaline media (pH >8) .

Table 2: Comparative Solubility of Piperazine Derivatives

CompoundWater (mg/mL)DCM (mg/mL)DMSO (mg/mL)
Piperazine150205
Ethyl piperazine-2-carboxylate128060
Ethyl 1-(TFAA)piperazine-2-carboxylate<112090

Lipophilicity and Bioavailability

Research Gaps and Future Directions

  • Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.

  • Synthetic Optimization: Continuous-flow methods could improve yield and safety during trifluoroacetylation.

  • Biological Screening: In vitro assays against kinase targets (e.g., EGFR, BRAF) are warranted given the compound’s electronic features.

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